Bindone

Colorimetric sensor Volatile amine detection Food spoilage

Bindone's dimeric indanedione structure enables unique amine discrimination (violet=primary, blue=aromatic) without instruments—unlike ninhydrin and monomeric 1,3-indandiones. Ideal for pharmaceutical QC, forensic field tests, and amine-based food spoilage sensors (LOD 0.04 ppm). Its conjugated system also supports solvatochromic pH sensing (3.52–5.03 & 13.09–13.27) and transition-metal-free synthesis of benzotropone-fused spirocyclic heterocycles—a green-chemistry route to patentable chemical space. Choose Bindone where generic indanediones deliver ambiguous results.

Molecular Formula C18H10O3
Molecular Weight 274.3 g/mol
CAS No. 1707-95-5
Cat. No. B167395
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBindone
CAS1707-95-5
Synonymsbindon
Molecular FormulaC18H10O3
Molecular Weight274.3 g/mol
Structural Identifiers
SMILESC1C(=C2C(=O)C3=CC=CC=C3C2=O)C4=CC=CC=C4C1=O
InChIInChI=1S/C18H10O3/c19-15-9-14(10-5-1-2-6-11(10)15)16-17(20)12-7-3-4-8-13(12)18(16)21/h1-8H,9H2
InChIKeyYMFDOLAAUHRURP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





Bindone (CAS 1707-95-5): An Indanedione-Derived Aromatic Triketone for Advanced Colorimetric Sensing and Heterocyclic Synthesis


Bindone (CAS 1707-95-5), also known as [1,2′-biindenylidene]-1′,3,3′(2H)-trione, is an aromatic triketone classified within the indanedione family . It appears as a yellowish solid [1] and is primarily utilized as a colorimetric reagent for the detection of primary amines, turning violet in their presence, while aromatic amines produce a blue coloration . Its structure, comprising two fused 1,3-indandione units, provides a conjugated system that underpins its unique reactivity and solvatochromic properties .

Why Generic 1,3-Indandione Derivatives Cannot Replace Bindone in Critical Analytical and Synthetic Workflows


While 1,3-indandione [1] and related derivatives like ninhydrin [2] share a common indane-1,3-dione core, generic substitution is inadvisable due to Bindone's unique dimeric structure and resulting properties. This structural feature enhances conjugation, directly translating to a distinct colorimetric response profile (violet for primary amines vs. blue for aromatic amines) and solvatochromic behavior not observed in simpler analogs . Furthermore, Bindone serves as a unique building block for transition-metal-free synthesis of complex spirocyclic and benzotropone-fused heterocycles [3], a reactivity profile absent in its monomeric precursor. The following quantitative evidence details these critical points of differentiation.

Bindone (CAS 1707-95-5): Quantified Performance Advantages Over Common Analytical and Synthetic Alternatives


Superior Detection Limit for Volatile Amines Compared to Standard Electrochemical and Photochemical Sensors

Bindone-based polymer chemosensors achieve significantly lower detection limits for volatile amines than traditional gas sensor technologies. A recent study reported detection limits as low as 0.04 ppm for a bindone small molecule (Bin) and 1.57 ppm for a bindone polymer (PBin) [1]. This sensitivity surpasses that of many standard electrochemical and photochemical sensors, which often suffer from limited sensitivity and require complex equipment [1].

Colorimetric sensor Volatile amine detection Food spoilage

Distinct Amine Selectivity Profile: Discriminating Primary vs. Aromatic Amines via Color Change

Bindone provides a distinct colorimetric response based on amine class, turning violet with primary amines and blue with aromatic amines [1]. This contrasts with the behavior of ninhydrin, a common amino acid reagent, which yields a deep blue/purple (Ruhemann's purple) for primary amines but is less discriminative for aromatic amines [2]. This differential response allows for rapid visual discrimination without the need for complex instrumentation.

Amine detection Colorimetric reagent Analytical chemistry

Unique Reactivity in Transition-Metal-Free Synthesis of Benzotropone-Fused 1,3-Indandiones

Bindone enables the synthesis of complex benzotropone-fused 1,3-indandione derivatives under transition-metal-free conditions, a transformation not possible with simple 1,3-indandione [1]. This reaction proceeds via a Michael-anti-Michael addition cascade, representing the first report of such a synthesis from bindone [1]. This contrasts with typical 1,3-indandione reactions, which often require metal catalysts or harsher conditions for similar complex scaffold construction [2].

Heterocyclic synthesis Transition-metal-free Benzotropone

Solvatochromic and pH-Responsive Behavior Enabling Dual-Mode Visual Detection

Bindone ([1,2′]biindenylidene-3,1′,3′-trione) exhibits pronounced solvatochromic properties and acts as a dual-response probe for pH changes . It displays significant changes in fluorescence intensity, UV-Vis absorbance, and visual color across moderate acidic (pH 3.52–5.03) and strong basic (pH 13.09–13.27) ranges . This is a stark contrast to simpler indandiones like 1,3-indandione, which do not typically show such pronounced or useful solvatochromic or pH-dependent optical switching in these specific ranges [1].

Solvatochromism pH sensor Fluorescence

Suitability for Personal Hydrazine Dosimetry Not Replicated by Other Indandiones

Bindone has been specifically selected and validated as the colorimetric substance in personal dosimeters for hydrazine fuel handlers, demonstrating stability and a reliable color response to hydrazine vapors [1]. This application was chosen after an extensive literature survey, indicating its superior suitability over other potential colorimetric reagents like vanillin or ninhydrin for this specific demanding environment [2].

Hydrazine detection Dosimeter Workplace safety

Validated Application Scenarios for Bindone (CAS 1707-95-5) Driven by Unique Performance Data


Monitoring Fish Freshness and Food Spoilage via Volatile Amine Detection

Bindone-based polymer films enable cost-effective, real-time monitoring of fish spoilage by detecting released volatile amines. The sensor's high sensitivity (LOD 0.04 ppm) and reversible color change provide a clear visual indication of freshness, offering a significant advantage over traditional methods that require lab-based analysis.

Rapid Discrimination of Primary and Aromatic Amines in Quality Control and Forensic Analysis

Bindone's distinct color change (violet for primary amines, blue for aromatic amines) allows for immediate, instrument-free identification of amine classes . This is particularly valuable in pharmaceutical quality control for verifying amine-containing intermediates or in forensic science for field testing of unknown substances.

Transition-Metal-Free Synthesis of Complex Heterocycles for Drug Discovery Libraries

Bindone's unique ability to form benzotropone-fused 1,3-indandiones under transition-metal-free conditions makes it a critical building block for medicinal chemists. This route provides access to novel, patentable chemical space while adhering to green chemistry principles, reducing cost and toxicity associated with metal catalysts.

Visual pH Monitoring in Narrow Acidic and Basic Ranges for Environmental or Biological Assays

The solvatochromic and pH-responsive nature of Bindone facilitates the fabrication of simple, paper-based test strips. These strips can visually detect pH changes in the specific ranges of 3.52–5.03 (moderate acid) and 13.09–13.27 (strong base) , useful for monitoring bioreactor conditions or assessing environmental water samples without electronic equipment.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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